Prednisolone

Vue d'ensemble

Description

La prednisolone est un glucocorticoïde synthétique, un type de corticostéroïde, utilisé pour traiter diverses affections inflammatoires et auto-immunes. C'est un dérivé de l'hydrocortisone et est connu pour ses puissantes propriétés anti-inflammatoires et immunosuppressives . La this compound est couramment utilisée dans le traitement d'affections telles que l'asthme, la polyarthrite rhumatoïde, le lupus et certains types de cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La prednisolone peut être synthétisée par plusieurs méthodes. Une méthode courante implique l'utilisation de l'acétate de prednisone comme matière de départ. Le processus comprend plusieurs étapes : réaction de protection 3,20-céto, réaction de réduction 11-céto, réaction d'estérification 21-hydroxyl, réaction de déprotection 3,20-céto et réaction d'hydrolyse d'ester 21-acétique . Cette méthode est efficace et adaptée à la production industrielle à grande échelle .

Méthodes de production industrielle

Dans les milieux industriels, la this compound est souvent produite par fermentation microbienne en utilisant l'hydrocortisone comme substrat. Le processus de fermentation implique l'utilisation de souches spécifiques de micro-organismes, tels qu'Arthrobacter, pour convertir l'hydrocortisone en this compound . Cette méthode présente l'avantage d'un rendement élevé et d'une rentabilité.

Analyse Des Réactions Chimiques

Types de réactions

La prednisolone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés thérapeutiques ou pour produire des dérivés pour des applications spécifiques.

Réactifs et conditions courants

Oxydation : La this compound peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Les réactions de réduction impliquent souvent l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que la 16 alpha-hydroxy this compound et l'acétate de this compound .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des interactions du récepteur des glucocorticoïdes et dans la synthèse de nouveaux dérivés de corticostéroïdes.

Biologie : La this compound est utilisée dans des études de culture cellulaire pour étudier ses effets sur la prolifération cellulaire, la différenciation et l'apoptose.

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison conduit à la translocation du complexe récepteur-ligand dans le noyau, où il interagit avec des séquences d'ADN spécifiques pour réguler la transcription des gènes cibles . Les modifications résultantes de l'expression génique conduisent à une diminution de la production de cytokines pro-inflammatoires, à une réduction de la migration des leucocytes et à une suppression de la réponse immunitaire .

Applications De Recherche Scientifique

Clinical Indications

Prednisolone is indicated for the treatment of numerous conditions, which can be categorized as follows:

- Endocrine Disorders : Used in adrenal insufficiency and congenital adrenal hyperplasia.

- Rheumatic Diseases : Effective in managing rheumatoid arthritis, systemic lupus erythematosus, and vasculitis.

- Hematologic Disorders : Utilized in the treatment of hematologic malignancies such as acute leukemia and lymphoma.

- Dermatological Conditions : Prescribed for eczema, psoriasis, and dermatitis.

- Respiratory Diseases : Employed in asthma exacerbations and chronic obstructive pulmonary disease (COPD).

- Gastrointestinal Disorders : Used for inflammatory bowel diseases like Crohn's disease and ulcerative colitis.

- Allergic Reactions : Effective in severe allergic responses and anaphylaxis management.

Rheumatoid Arthritis

A study conducted on elderly patients with rheumatoid arthritis demonstrated that low-dose this compound (5 mg/day) significantly reduced disease activity over a two-year period compared to placebo. The study found a mean decrease in the Disease Activity Score (DAS28) by 0.37 points, indicating improved clinical outcomes with minimal adverse effects .

| Treatment Group | Baseline DAS28 | Change in DAS28 |

|---|---|---|

| This compound | 4.40 | -1.32 |

| Placebo | 4.46 | -0.76 |

Asthma Management

In a randomized trial comparing this compound with placebo for asthma exacerbations, results indicated that this compound significantly shortened symptom duration and severity. The mean severity score was notably lower in the this compound group from days 2 to 4 post-treatment .

Skin Inflammation Studies

Recent pharmacological studies have utilized an imiquimod-induced skin inflammation model to assess the efficacy of this compound. Findings revealed that oral administration effectively suppressed inflammation markers, highlighting its potential role in dermatological therapies .

Kidney Transplantation

This compound is critical in preventing organ rejection post-kidney transplantation by suppressing the immune response against the transplanted organ. A comprehensive review highlighted its role in managing nephrotic syndrome associated with kidney disorders, where it helps reduce proteinuria effectively .

Allergic Conditions

In cases of severe allergic reactions, this compound has been documented to provide rapid relief from symptoms such as swelling and itching by modulating immune responses .

Side Effects and Considerations

While this compound is highly effective, it is associated with potential side effects including:

- Increased risk of infections.

- Osteoporosis with long-term use.

- Gastrointestinal disturbances.

Monitoring for these adverse effects is crucial during treatment.

Mécanisme D'action

Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes . The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines, reduced leukocyte migration, and suppression of the immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

Prednisone : La prednisone est un promédicament qui est converti en prednisolone dans le foie.

Dexamethasone : La dexamethasone est un autre glucocorticoïde qui a une durée d'action plus longue et une puissance plus élevée que la this compound.

Hydrocortisone : L'hydrocortisone est un glucocorticoïde naturel qui a une puissance plus faible et une durée d'action plus courte que la this compound.

Unicité de la this compound

La this compound est unique en raison de son activité glucocorticoïde équilibrée, qui offre des effets anti-inflammatoires et immunosuppresseurs efficaces avec un profil d'effets secondaires relativement favorable. Sa puissance et sa durée d'action intermédiaires la rendent adaptée à une large gamme d'applications thérapeutiques .

Activité Biologique

Prednisolone is a synthetic glucocorticoid that exhibits significant biological activity in various therapeutic contexts. It is primarily used for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as rheumatoid arthritis, asthma, and certain cancers. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, clinical applications, and recent research findings.

Pharmacokinetics and Pharmacodynamics

This compound is predominantly administered orally and undergoes hepatic metabolism. Its conversion from prednisone (a prodrug) to this compound is crucial for its biological activity. Studies indicate that patients with liver disease exhibit altered pharmacokinetics, leading to increased plasma levels of this compound compared to those receiving equivalent doses of prednisone. This phenomenon is attributed to impaired conversion and degradation processes in individuals with liver dysfunction .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 3-4 hours |

| Bioavailability | 70-90% |

| Volume of distribution | 0.4-1 L/kg |

| Clearance | 5-10 mL/min/kg |

This compound exerts its effects through several mechanisms:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and suppresses the activation of immune cells such as T lymphocytes and macrophages .

- Immunosuppressive Effects : By modulating the immune response, this compound reduces the activity of both innate and adaptive immunity, making it beneficial in autoimmune diseases .

- Anticancer Properties : Recent studies have explored this compound's potential in oncology, particularly in enhancing apoptosis in cancer cells. For instance, a novel derivative created through γ-irradiation demonstrated increased anticancer activity against liver cancer cells .

Clinical Applications

This compound is utilized in a variety of clinical scenarios:

- Rheumatoid Arthritis : A study involving 451 patients revealed that low-dose this compound as an adjunct therapy significantly improved disease activity scores compared to placebo .

- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that while this compound is commonly prescribed for acute exacerbations, its efficacy compared to placebo remains controversial .

- Psychiatric Effects : There are documented cases of acute psychosis associated with low-dose this compound treatment, highlighting the need for careful monitoring in susceptible individuals .

Case Studies

- Rheumatoid Arthritis : In a randomized controlled trial, patients receiving low-dose this compound showed a mean decrease in disease activity score (DAS28) by 0.37 points compared to placebo over 19 months .

- Psychosis Induction : Four case reports illustrated instances where patients developed acute psychosis following low doses of this compound, emphasizing the psychological side effects that can accompany glucocorticoid therapy .

Recent Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study highlighted sex and racial differences in the pharmacokinetics of this compound, indicating that men may exhibit higher clearance rates than women .

- Another investigation into γ-irradiated derivatives of this compound showed promising anticancer effects by inducing apoptosis in liver cancer cell lines, suggesting potential new therapeutic avenues for cancer treatment .

Propriétés

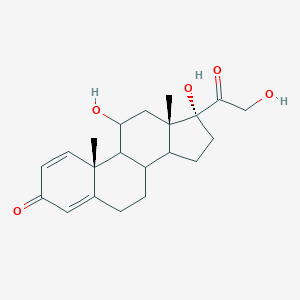

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021184 | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Although altered homeostatic regulation, including disturbance of 24-h rhythms, is often observed in the patients undergoing glucocorticoid therapy, the mechanisms underlying the disturbance remains poorly understood. We report here that chronic treatment with a synthetic glucocorticoid, prednisolone, can cause alteration of circadian clock function at molecular level. Treatment of cultured hepatic cells (HepG2) with prednisolone induced expression of Period1 (Per1), and the prednisolone treatment also attenuated the serum-induced oscillations in the expression of Period2 (Per2), Rev-erbalpha, and Bmal1 mRNA in HepG2 cells. Because the attenuation of clock gene oscillations was blocked by pretreating the cells with a Per1 antisense phosphothioate oligodeoxynucleotide, the extensive expression of Per1 induced by prednisolone may have resulted in the reduced amplitude of other clock gene oscillations. Continuous administration of prednisolone into mice constitutively increased the Per1 mRNA levels in liver and skeletal muscle, which seems to attenuate the oscillation in the expressions of Per2, Rev-erbalpha, and Bmal1. However, a single daily administration of prednisolone at the time of day corresponding to acrophase of endogenous glucocorticoid levels had little effect on the rhythmic expression of clock genes. These results suggest a possible pharmacological action by prednisolone on the core circadian oscillation mechanism and indicate the possibility that the alteration of clock function induced by prednisolone can be avoided by optimizing the dosing schedule., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White to practically white crystalline powder | |

CAS No. |

50-24-8 | |

| Record name | Prednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PHQ9Y1OLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.